6-Chlorothiochroman-4-one 1,1-dioxide
Overview
Description
6-Chlorothiochroman-4-one 1,1-dioxide is a chemical compound with the molecular formula C9H7ClO3S It is a derivative of thiochromanone, characterized by the presence of a chlorine atom at the 6th position and a dioxide group at the 1,1 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorothiochroman-4-one 1,1-dioxide typically involves the chlorination of thiochroman-4-one followed by oxidation. One common method includes the reaction of thiochroman-4-one with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6th position. The resulting 6-chlorothiochroman-4-one is then oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to form the 1,1-dioxide derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and other advanced manufacturing techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Chlorothiochroman-4-one 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide group back to a thioether.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thioether derivatives.
Substitution: Various substituted thiochromanones depending on the nucleophile used.
Scientific Research Applications
6-Chlorothiochroman-4-one 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 6-Chlorothiochroman-4-one 1,1-dioxide involves its interaction with various molecular targets. In biological systems, it may exert its effects by:
Inhibiting Enzymes: The compound can inhibit specific enzymes involved in cellular processes, leading to antimicrobial or anticancer effects.
Inducing Apoptosis: It may induce programmed cell death (apoptosis) in cancer cells by disrupting mitochondrial function and generating reactive oxygen species (ROS).
Modulating Signaling Pathways: The compound can modulate signaling pathways that regulate cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
6-Chlorothiochroman-4-one: Lacks the dioxide group, making it less oxidized.
Thiochroman-4-one: The parent compound without the chlorine atom or dioxide group.
6-Chlorothiochroman-4-one-1,1-dioxide: The fully oxidized form with both chlorine and dioxide groups.
Uniqueness
6-Chlorothiochroman-4-one 1,1-dioxide is unique due to its specific substitution pattern and oxidation state, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-chloro-1,1-dioxo-2,3-dihydrothiochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3S/c10-6-1-2-9-7(5-6)8(11)3-4-14(9,12)13/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZPMYLZPMMUQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1=O)C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372294 | |
Record name | 6-Chloro-2,3-dihydro-1-benzothiopyran-1,1,4-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90396-06-8 | |
Record name | 6-Chloro-2,3-dihydro-1-benzothiopyran-1,1,4-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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